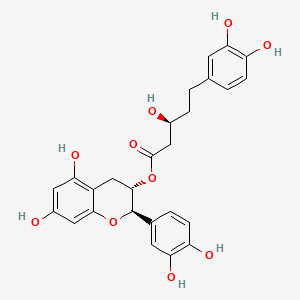
Phylloflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phylloflavan is a phenolic compound found in the New Zealand Podocarpaceae Phyllocladus alpinus . It is known for its unique chemical structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Phylloflavan can be synthesized through various chemical routes. One common method involves the oxidative coupling of flavonoid precursors. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions . Industrial production methods often involve the extraction of this compound from natural sources, followed by purification processes such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Phylloflavan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products. Common reagents for this reaction include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Scientific Research Applications
Phylloflavan has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: In biological research, this compound is investigated for its antioxidant and anti-inflammatory properties.
Medicine: this compound has been explored for its antiviral and antileishmanial activities.
Mechanism of Action
Phylloflavan exerts its effects through various molecular mechanisms. It interacts with cellular targets such as enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activity of certain viral enzymes, thereby preventing viral replication . It also modulates the release of inflammatory mediators, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Phylloflavan is part of the flavonoid family, which includes compounds such as:
Epicatechin: Similar to this compound, epicatechin has antioxidant properties but differs in its specific molecular structure and biological activities.
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties, quercetin is widely studied for its health benefits.
This compound stands out due to its unique combination of antioxidant, antiviral, and antileishmanial activities, making it a versatile compound in scientific research and industrial applications.
Biological Activity
Phylloflavan, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the context of antiviral and antileishmanial properties. This article explores the current understanding of this compound's biological activity, supported by data tables, research findings, and relevant case studies.
Overview of this compound
This compound is a flavonoid derivative primarily extracted from various plant sources. It has been studied for its potential therapeutic applications due to its bioactive properties.
Antiviral Activity
Recent studies have demonstrated the antiviral efficacy of this compound against SARS-CoV-2. In silico molecular docking studies showed that this compound exhibited a strong binding affinity to the spike glycoprotein of the virus, with a binding score of -14.09 kcal/mol. This indicates a high potential for inhibiting viral entry into host cells.
Molecular Docking Results
| Compound | Binding Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -14.09 | Tyr 455, Tyr 550, Arg 393, Gly 596 |
| Milk Thistle | -13.10 | Tyr 453, Tyr 553, Arg 493, His 39 |
| Ilexin B | -13.04 | Tyr 453, Gly 496, His 34, Arg 403 |
| Isosilybin B | -12.19 | Arg 390, Arg 434, Lys 330 |
The study utilized molecular dynamics simulations to assess the stability and effectiveness of these interactions over time. The results indicated that this compound maintained significant stability in its complex with the spike protein throughout a 100 ns simulation period .
Antileishmanial Activity
This compound also demonstrates potent antileishmanial activity. Research indicates that it has an intracellular effective concentration (EC50) of approximately 3.2 nM in RAW 264.7 cells, showcasing its potential as a therapeutic agent against Leishmania species .
Antiviral Mechanism : The binding interactions between this compound and the spike protein suggest that it may inhibit viral entry by blocking receptor interactions essential for infection.
Antileishmanial Mechanism : The precise mechanism by which this compound exerts its antileishmanial effects is still under investigation; however, its low EC50 indicates a strong intracellular activity that may disrupt vital cellular processes in Leishmania parasites.
Case Studies and Research Findings
- Case Study on SARS-CoV-2 Inhibition : A recent study highlighted this compound's potential as a therapeutic candidate against COVID-19 through its interaction with viral proteins .
- Antileishmanial Efficacy Evaluation : In vitro studies have confirmed this compound's effectiveness against various strains of Leishmania, suggesting further exploration in clinical settings could be beneficial .
Properties
CAS No. |
98570-83-3 |
|---|---|
Molecular Formula |
C26H26O10 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate |
InChI |
InChI=1S/C26H26O10/c27-15(4-1-13-2-5-18(29)21(32)7-13)11-25(34)35-24-12-17-20(31)9-16(28)10-23(17)36-26(24)14-3-6-19(30)22(33)8-14/h2-3,5-10,15,24,26-33H,1,4,11-12H2/t15-,24-,26+/m0/s1 |
InChI Key |
FKDRTLFRRHQTGU-TYFWRAIDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C[C@H](CCC4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)CC(CCC4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















